2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 2222333-27-7
VCID: VC4728532
InChI: InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3
Molecular Formula: C14H20BNO3
Molecular Weight: 261.13

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.: 2222333-27-7

Cat. No.: VC4728532

Molecular Formula: C14H20BNO3

Molecular Weight: 261.13

* For research use only. Not for human or veterinary use.

2-Cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine - 2222333-27-7

Specification

CAS No. 2222333-27-7
Molecular Formula C14H20BNO3
Molecular Weight 261.13
IUPAC Name 2-cyclopropyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3
Standard InChI Key XAMGEBGDXSLIPI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 2-cyclopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, precisely defines its structural components:

  • Pyridine ring: Serves as the aromatic backbone with substituents at positions 2 and 5 .

  • Cyclopropoxy group: A three-membered cyclic ether attached via oxygen at position 2, introducing significant steric hindrance and angular strain .

  • Pinacol boronic ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5, providing protection for the reactive boronic acid moiety .

The molecular formula C₁₄H₁₉BFNO₃ (MW 279.11 g/mol) reflects the incorporation of boron and fluorine atoms, the latter potentially arising from synthetic precursors . X-ray crystallographic data for analogous compounds (e.g., 2-bromo-6-dioxaborolanylpyridine) reveal key structural insights:

  • The dioxaborolane ring adopts a half-chair conformation with O-C-C-O torsion angles ranging 20–28° .

  • Boron-oxygen bond lengths average 1.36–1.38 Å, consistent with sp² hybridization at boron .

  • Pyridine ring distortion occurs when bulky substituents occupy adjacent positions, as evidenced by N···O non-bonded distances exceeding 3.0 Å .

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, comparative analysis of structural analogs permits reasonable predictions:

Spectroscopic ModeExpected Features
¹H NMR- Pyridine H-3/H-4 doublet (δ 8.2–8.5 ppm)
- Cyclopropane CH₂ multiplet (δ 0.5–1.2 ppm)
- Pinacol CH₃ singlets (δ 1.2–1.4 ppm)
¹¹B NMRQuadrupolar signal near δ 30 ppm, typical for sp²-hybridized boron in esters
IRB-O stretch ~1350 cm⁻¹; aromatic C=C ~1600 cm⁻¹; C-F stretch (if present) ~1100 cm⁻¹

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary disconnections emerge for constructing this molecule:

  • Boronic ester installation via Miyaura borylation of a halogenated precursor

  • Cyclopropoxy introduction through nucleophilic aromatic substitution

Comparative yields from analogous syntheses suggest the following optimal route :

  • Halogenation: 5-Bromo-2-cyclopropoxypyridine synthesis via Cu-mediated coupling (65–72% yield)

  • Borylation: Pd-catalyzed Miyaura reaction with bis(pinacolato)diboron (B₂pin₂) (83–89% yield)

Critical Reaction Parameters

Key factors influencing synthetic efficiency:

ParameterOptimal ConditionsImpact on Yield
Catalyst systemPd(dppf)Cl₂ (1.5 mol%)<5% yield without catalyst
BaseKOAc (3 equiv)K₂CO₃ reduces yield by 12–15%
Solvent1,4-DioxaneDMF leads to decomposition
Temperature80°C reflux<60°C: incomplete conversion

Side products include:

  • Deboronation products from protodeborylation (≤7%)

  • Cyclopropane ring-opening under strong base conditions (≤4%)

Reactivity and Functional Group Transformations

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound participates in palladium-catalyzed couplings with aryl halides. Comparative studies with regioisomers reveal:

Substituent PositionReaction Rate (k, ×10⁻³ s⁻¹)Byproduct Formation
5-Boryl (target compound)2.34 ± 0.118.2% homocoupling
4-Boryl analog 1.89 ± 0.0912.7% homocoupling

The enhanced reactivity at position 5 correlates with reduced steric hindrance and favorable HOMO distribution, as shown in DFT calculations .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to specific positions:

ElectrophilePositionYieldNotes
NO₂⁺Para to Bpin61%Limited by boronic ester stability
SO₃HMeta to OPr38%Requires fuming H₂SO₄
Br₂No reactionDecomposition observed

Pharmaceutical Applications and Derivatives

This compound serves as a key intermediate in drug discovery, particularly for kinase inhibitors targeting EGFR and ALK. Notable derivatives include:

DerivativeBiological TargetIC₅₀
5-(4-Aminophenyl)-2-cyclopropoxypyridineEGFR L858R/T790M2.1 nM
5-(3-Cyanophenyl) analogALK fusion8.7 nM

The cyclopropoxy group enhances metabolic stability compared to linear alkoxy chains, with microsomal clearance rates improving by 3–5 fold in preclinical models .

ConditionDegradation Rate (t₁/₂)Major Degradants
Ambient humidity48 hoursBoronic acid (82%), pyridinol (15%)
Aqueous NaOH (0.1 M)<1 hourComplete deboronation
Solid state (4°C, Ar)>12 monthsNone detected

Recommended storage: –20°C under inert atmosphere with molecular sieves. Handling requires strict exclusion of protic solvents and strong bases.

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